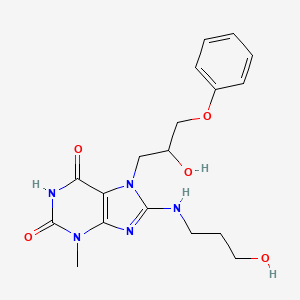
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4N. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a nitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile typically involves the introduction of fluorine and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method involves the reaction of 3-fluorobenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the nitrile group for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reactions are typically carried out in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Amidines: Formed from nucleophilic substitution reactions with amines.
Oxidized and Reduced Derivatives: Various derivatives can be formed depending on the specific oxidation or reduction conditions employed.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethyl groups enhance the compound’s reactivity and ability to form stable interactions with various targets. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenylacetonitrile: Similar in structure but with the fluorine group at a different position on the phenyl ring.
3-(Trifluoromethyl)phenylacetonitrile: Lacks the fluorine group but retains the trifluoromethyl and nitrile groups.
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
2-[3-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADIGAUUNBZPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide](/img/structure/B2602725.png)

![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)


![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)

![N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B2602737.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)



